molecular formula C15H21N3O5 B3079317 1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine CAS No. 1065484-06-1

1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine

Cat. No.: B3079317
CAS No.: 1065484-06-1
M. Wt: 323.34
InChI Key: RQENQEWXRLUZKP-UHFFFAOYSA-N
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Description

1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine is a chemical compound with the molecular formula C15H21N3O5 and a molecular weight of 323.34 g/mol . It is a piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a nitropyridine moiety. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale manufacturing, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in various biochemical reactions, while the piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets . The Boc protecting group ensures the compound’s stability during synthesis and can be removed to expose the active amine group for further reactions.

Comparison with Similar Compounds

1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine can be compared with other piperidine derivatives, such as:

    1-Boc-4-(2-Nitropyridin-3-yloxy)piperidine: Similar structure but with a different position of the nitro group on the pyridine ring.

    1-Boc-4-(3-Nitropyridin-4-yloxy)piperidine: Another isomer with the nitro group at the 4-position of the pyridine ring.

    1-Boc-4-(3-Nitropyridin-5-yloxy)piperidine: Features the nitro group at the 5-position of the pyridine ring.

These similar compounds share structural similarities but differ in the position of the nitro group, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-(3-nitropyridin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-9-6-11(7-10-17)22-13-12(18(20)21)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQENQEWXRLUZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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